6-Bromoquinazoline-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

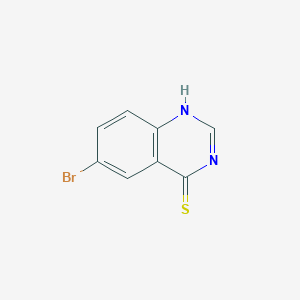

6-Bromoquinazoline-4-thiol is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a thiol group at the 4th position makes this compound unique and of interest in various fields of research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinazoline-4-thiol typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form an intermediate, which is then reacted with phenyl isothiocyanate in ethanol to obtain the final product . Another method involves the reaction of 2-aminobenzylamine with carbon disulfide in the presence of triethylamine and copper acetate to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The thiol group participates in SNAr reactions with heteroaryl electrophiles. For example, coupling with 2-chloro-5-fluoropyrimidine in the presence of a base generates pyrimidine-thioether hybrids (e.g., 22–26 ) . These reactions exploit the electron-deficient nature of the quinazoline core to facilitate bond formation.

Example Reaction :

This compound+2-chloro-5-fluoropyrimidineCs2CO3,DMF2-((2-chloro-5-fluoropyrimidin-4-yl)thio)-6-bromoquinazoline

Key Findings :

-

SNAr reactions proceed at room temperature with short reaction times (<24 hours) .

-

Substituted pyrimidines improve binding affinity for kinase targets like FGFR4 .

Cross-Coupling Reactions

The bromine at position 6 enables Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction diversifies the quinazoline scaffold for structure-activity relationship (SAR) studies. For instance, coupling with 3,5-dimethoxyphenylboronic acid introduces hydrophobic substituents critical for kinase inhibition .

Conditions :

-

Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃.

-

Base: Cs₂CO₃ or K₃PO₄.

-

Solvent: 1,4-dioxane or DMF.

Applications :

Thiol Oxidation and Disulfide Formation

The thiol group undergoes oxidation to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong oxidative conditions (e.g., H₂O₂) . While less common in drug design, this reactivity is critical for understanding metabolic pathways.

Experimental Insight :

-

Oxidation proceeds via sulfenic acid (RSOH) intermediates, detectable by ¹⁹F NMR in sterically hindered analogs .

Biological Activity and SAR

Derivatives of this compound exhibit potent anticancer and kinase-inhibitory activities.

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) vs MCF-7 | Selectivity Index (Normal vs Cancer Cells) |

|---|---|---|---|

| 8a | Benzyl | 18.3 ± 0.9 | 4.6 |

| 8c | 4-Cl-Benzyl | 22.7 ± 1.2 | 3.7 |

| 8e | 4-CH₃-Benzyl | 25.4 ± 1.5 | 3.3 |

Table 2: Kinase Inhibition (FGFR4)

| Compound | Structure | IC₅₀ (nM) |

|---|---|---|

| 7B | Dichlorophenyl | 12 |

| 19 | Bicyclic warhead | 8 |

Key Observations :

-

Alkyl/benzyl substituents improve membrane permeability and target engagement .

-

Bicyclic warheads (e.g., 19 ) enhance covalent binding to cysteine residues (e.g., C552 in FGFR4) .

Computational Insights

科学的研究の応用

Anticancer Activity

One of the most significant applications of 6-bromoquinazoline-4-thiol is in the development of anticancer agents. Research has demonstrated that quinazoline derivatives, particularly those with halogen substitutions, exhibit potent cytotoxic effects against various cancer cell lines. For instance, a series of synthesized 6-bromoquinazoline derivatives showed promising results in inhibiting the growth of cancer cells, with structure-activity relationship studies indicating that modifications at specific positions enhance their efficacy .

Case Study: Cytotoxic Evaluation

A study synthesized several 6-bromoquinazoline derivatives and evaluated their cytotoxicity against breast and lung cancer cell lines. The results indicated that compounds with specific substituents at the 2 and 3 positions of the quinazoline ring displayed significantly higher cytotoxicity compared to others, suggesting that these modifications could optimize therapeutic efficacy .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in cancer proliferation. For example, some derivatives have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in the growth and spread of cancer cells. The presence of the thiol group enhances the binding affinity of these compounds to target enzymes, thus improving their potential as therapeutic agents .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile precursor for creating more complex molecules. It can be employed in metal-catalyzed cross-coupling reactions, leading to the formation of polysubstituted quinazolines that are valuable in drug discovery and materials science .

Table: Summary of Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Utilizes palladium catalysts for coupling with aryl halides | Formation of diverse quinazoline derivatives |

| Oxidation | Converts thiol groups into disulfides or sulfonic acids | Synthesis of new bioactive compounds |

| Substitution Reactions | Replaces halogen atoms with various nucleophiles | Produces functionalized quinazolines |

作用機序

The mechanism of action of 6-Bromoquinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, making it a potential anticancer agent .

類似化合物との比較

Similar Compounds

6-Bromoquinazoline-2-thiol: Similar structure but with the thiol group at the 2nd position.

6-Bromoquinazoline-4-one: Similar structure but with a carbonyl group instead of a thiol group.

Uniqueness

6-Bromoquinazoline-4-thiol is unique due to the specific positioning of the bromine and thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in research .

生物活性

6-Bromoquinazoline-4-thiol is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent, among other pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Metabotropic Glutamate Receptors (mGluRs) : Compounds related to this compound have been identified as non-competitive antagonists of mGluR5, which is involved in neurodegenerative diseases and psychiatric disorders .

- Epidermal Growth Factor Receptor (EGFR) : This compound exhibits potential as an inhibitor of EGFR, which is crucial in cancer cell proliferation. The presence of a bromine atom at the 6-position enhances anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at different positions on the quinazoline ring significantly affect biological activity. For instance:

- Thiol Group Positioning : The introduction of a thiol group at position 4 enhances cytotoxicity against cancer cell lines compared to non-thiolated analogs .

- Substituent Variations : Variations in the substituents attached to the thiol group influence the potency and selectivity of the compound. Aliphatic substitutions have shown improved activity compared to aromatic ones .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Anticancer Activity : A study evaluated several quinazoline derivatives, including those with thiol groups, against human cancer cell lines MCF-7 and SW480. The results indicated that compounds with aliphatic linkers showed significantly better potency compared to those with aromatic linkers, establishing a clear link between structure and activity .

- Neuropharmacological Effects : Research indicated that certain derivatives act as effective antagonists for mGluR5, suggesting potential applications in treating neurological disorders such as anxiety and depression .

- Antifungal Activity : Another study reported that derivatives of 6-bromoquinazoline exhibited antifungal properties with effective concentrations (EC50) ranging from 17.47 to 70.79 μg/mL against various fungal strains, highlighting the compound's versatility .

特性

IUPAC Name |

6-bromo-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLUMIPMANYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=S)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。